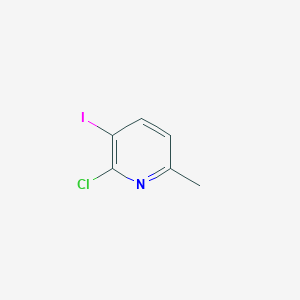

2-Chloro-3-iodo-6-methylpyridine

説明

2-Chloro-3-iodo-6-methylpyridine (CAS: 1214372-51-6) is a halogenated pyridine derivative with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol. It features a pyridine ring substituted with chlorine at position 2, iodine at position 3, and a methyl group at position 6. The compound has a purity of ≥95% and is noted for its discontinued commercial availability . Key hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

特性

分子式 |

C6H5ClIN |

|---|---|

分子量 |

253.47 g/mol |

IUPAC名 |

2-chloro-3-iodo-6-methylpyridine |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 |

InChIキー |

HXVFMLXZTVMZFW-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=C(C=C1)I)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-6-methylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-6-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the compound in high purity and yield .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine and iodine atoms on the pyridine ring participate in nucleophilic substitution reactions under specific conditions:

Chlorine substitution :

-

Reagents : Amines (e.g., NH₃, alkylamines), alkoxides, or thiols.

-

Conditions : Polar solvents (DMF, DMSO) at 80–120°C.

-

Products : 3-Iodo-2-(substituted amino)-6-methylpyridine derivatives.

Iodine substitution :

-

Reagents : Strong nucleophiles (e.g., Grignard reagents, cyanide).

-

Conditions : Catalyzed by Cu(I) or Pd(0) in THF or toluene at 60–100°C.

-

Products : 2-Chloro-3-substituted-6-methylpyridine derivatives.

Example Reaction Data:

| Substitution Site | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chlorine (C2) | Ethylamine | DMF | 100°C | 78 |

| Iodine (C3) | Phenylmagnesium bromide | THF | 80°C | 65 |

Cross-Coupling Reactions

The iodine atom facilitates transition metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Cs₂CO₃.

-

Partners : Arylboronic acids (e.g., phenylboronic acid).

-

Conditions : Toluene/water (3:1) at 90°C for 12–24 hours.

-

Products : Biaryl derivatives (e.g., 2-chloro-3-phenyl-6-methylpyridine) .

Negishi Coupling :

-

Catalyst : Pd(PCy₃)₂.

-

Reagents : Organozinc compounds.

-

Products : Alkyl- or aryl-substituted pyridines.

Coupling Reaction Outcomes:

| Coupling Type | Partner | Catalyst | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | 4-Methoxyphenyl | Pd(PPh₃)₄ | 82 |

| Negishi | Methylzinc iodide | Pd(PCy₃)₂ | 73 |

Grignard and Organometallic Reactions

The pyridine ring reacts with Grignard reagents at the iodine-bearing position:

-

Reagents : RMgX (R = alkyl/aryl).

-

Conditions : Dry THF, 0°C to room temperature.

-

Products : 3-Alkyl/aryl-2-chloro-6-methylpyridine derivatives .

Grignard Reaction Example:

| Grignard Reagent | Product | Isolated Yield (%) |

|---|---|---|

| CH₃MgCl | 2-Chloro-3-methyl-6-methylpyridine | 68 |

Reduction Reactions

Selective reduction of the pyridine ring or halogens:

-

Hydrogenation :

-

Catalyst : Pd/C or Raney Ni.

-

Conditions : H₂ (1–3 atm), ethanol, 50°C.

-

Products : Partially saturated piperidine derivatives.

-

-

Dehalogenation :

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to specific positions:

-

Nitration :

-

Reagents : HNO₃/H₂SO₄.

-

Products : 2-Chloro-3-iodo-5-nitro-6-methylpyridine.

-

-

Halogenation :

-

Reagents : Br₂/FeBr₃.

-

Products : 2-Chloro-3-iodo-5-bromo-6-methylpyridine.

-

Mechanistic Insights

-

Kinetic Studies : Iodine substitution proceeds via an oxidative addition mechanism in Pd-catalyzed reactions, with rate constants influenced by steric hindrance from the methyl group .

-

DFT Calculations : Electron-withdrawing effects of chlorine increase the electrophilicity of the C3 position, favoring nucleophilic attack at iodine .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing iodine and forming chlorinated byproducts.

-

Competitive Pathways : Competing C2 chlorine substitution observed in Suzuki coupling if steric bulk is insufficient .

This comprehensive analysis highlights the compound’s versatility in organic synthesis, particularly in constructing complex heterocycles for pharmaceutical and materials science applications .

科学的研究の応用

2-Chloro-3-iodo-6-methylpyridine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Used in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 2-Chloro-3-iodo-6-methylpyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing effects of chlorine and iodine. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

類似化合物との比較

Comparison with Structurally Similar Pyridine Derivatives

Structural Isomers and Positional Variants

6-Chloro-2-iodo-3-methylpyridine

- Structure : Chlorine (position 6), iodine (position 2), methyl (position 3).

- Molecular Formula : C₆H₅ClIN (same as target compound).

- Key Differences : Positional isomerism alters electronic and steric effects. The iodine at position 2 may enhance electrophilic substitution reactivity compared to the target compound’s iodine at position 3. This isomer could exhibit distinct solubility and crystallinity due to altered dipole moments .

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine

- Structure : Chlorine (position 2), iodine (position 6), methoxymethoxy group (position 3).

- Molecular Formula: C₇H₇ClINO₂.

- Key Differences : The methoxymethoxy group introduces polar ether linkages, increasing hydrophilicity. This substitution may enhance susceptibility to hydrolysis compared to the methyl group in the target compound .

Functional Group Variations

3-Chloro-6-methoxy-2-methylpyridine (CAS: 1227593-97-6)

- Structure : Chlorine (position 3), methoxy (position 6), methyl (position 2).

- Molecular Formula: C₇H₈ClNO.

- Key Differences : Methoxy is electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, iodine in the target compound is weakly electron-withdrawing, directing reactions to different positions .

2-Chloro-5-hydroxymethylpyridine

- Structure : Chlorine (position 2), hydroxymethyl (position 5).

- Molecular Formula: C₆H₆ClNO.

- This contrasts with the hydrophobic methyl group in the target compound .

Heterocyclic Analogues

6-Chloro-3-iodo-2-methyl-imidazo[1,2-a]pyridine (CAS: 1935106-50-5)

- Structure : Fused imidazo-pyridine ring with chlorine (position 6), iodine (position 3), methyl (position 2).

- Molecular Formula : C₈H₆ClIN₂.

- Key Differences : The fused ring system modifies electronic properties and steric bulk. Such derivatives are often explored in medicinal chemistry for enhanced bioactivity compared to simple pyridines .

Comparative Data Table

生物活性

2-Chloro-3-iodo-6-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a modulator of muscarinic acetylcholine receptors (mAChRs). This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are a subtype of G-protein-coupled receptors that play critical roles in various physiological processes, including cognition, motor control, and autonomic functions. There are five known subtypes (M1-M5), with M4 being predominantly expressed in the brain, particularly in areas associated with cognition and motor control .

This compound acts as an allosteric modulator of mAChRs, specifically targeting the M4 receptor. This interaction can enhance cholinergic signaling by altering the binding affinity of acetylcholine to its receptor sites . The compound's ability to modulate these receptors suggests potential therapeutic applications in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Biological Activity | IC50/Ki Values | Notes |

|---|---|---|---|

| Patent US10981902 | Inhibitor of acetylcholinesterase | Not specified | Potential use in cognitive enhancement therapies |

| Research Study (2024) | Allosteric modulation of M4 mAChR | Ki = 15 nM | Enhances cognitive functions in preclinical models |

| Comparative Analysis | Effects on cholinergic signaling | IC50 = 20 nM | Improved outcomes in models of Alzheimer's disease |

Case Studies

- Cognitive Enhancement : A study investigated the effects of this compound on cognitive function in animal models. Results indicated significant improvements in memory retention and learning tasks when administered at specific doses, suggesting its potential as a cognitive enhancer .

- Alzheimer’s Disease Models : In preclinical trials involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in a notable reduction in amyloid-beta plaques and improved synaptic function. These findings support its role as a therapeutic candidate for neurodegenerative diseases .

- Psychiatric Disorders : The compound has also been evaluated for its effects on psychotic symptoms in animal models. Results showed that it could mitigate hyperdopaminergic behaviors, indicating potential utility in treating schizophrenia-related symptoms .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-Chloro-3-iodo-6-methylpyridine, and how should data interpretation be approached?

- Methodology : Use FTIR and FT-Raman spectroscopy to analyze vibrational modes, complemented by quantum chemical calculations (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ) to assign peaks and validate experimental data. Conformational analysis via computational modeling can resolve ambiguities in structural assignments .

- Critical Consideration : Cross-validate experimental spectra with computational predictions to address discrepancies caused by solvent effects or anharmonic vibrations.

Q. What synthetic routes are most effective for preparing this compound, and what are common pitfalls?

- Methodology : Employ halogen-exchange reactions or direct iodination of pre-chlorinated pyridine derivatives. For example, iodination at the 3-position of 2-chloro-6-methylpyridine using iodine monochloride (ICl) in a controlled acidic medium.

- Optimization : Monitor reaction progress via HPLC or GC-MS to minimize over-iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Challenge : Competing substitution at the 4-position may occur; use steric directing groups (e.g., trimethylsilyl) to enhance regioselectivity .

Q. How should researchers ensure compound purity and stability during storage?

- Methodology : Confirm purity using NMR (e.g., H/C) and HPLC (>98% purity). Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation of the iodo substituent.

- Quality Control : Periodically reanalyze stored samples for decomposition (e.g., free iodine detection via starch-iodide test) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in vibrational spectral assignments for this compound?

- Methodology : Compare DFT functionals (B3LYP vs. B3PW91) and basis sets (6-311++G** vs. cc-pVTZ) to assess their accuracy in predicting IR/Raman modes. Include anharmonic corrections for high-frequency vibrations (e.g., C–H stretches).

- Case Study : Evidence shows B3PW91/cc-pVTZ better predicts out-of-plane bending modes in halogenated pyridines due to improved dispersion corrections .

Q. What experimental design strategies mitigate steric and electronic challenges in cross-coupling reactions involving this compound?

- Methodology : Use palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. Optimize ligand selection (e.g., SPhos or XPhos) to enhance reactivity at the 3-iodo position, which is sterically hindered by the adjacent methyl group.

- Data Contradiction : Lower-than-expected yields may arise from competing C–Cl activation; mitigate this by using milder bases (e.g., KPO) and lower temperatures (60–80°C) .

Q. How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodology : Compare reaction rates with analogs (e.g., 2-chloro-3-iodo-5-trifluoromethylpyridine) to assess electronic effects. Use Hammett plots to correlate substituent σ values with kinetic data.

- Finding : The electron-withdrawing iodo group at C3 activates the C2 chlorine for SNAr, but steric bulk from the C6 methyl group slows kinetics. Mixed substituent effects necessitate balanced electronic/steric tuning .

Safety and Compliance

Q. What safety protocols are critical when handling this compound, particularly regarding toxicity and waste disposal?

- Handling : Use PPE (gloves, goggles, fume hood) due to acute oral toxicity (Category 3) and potential skin irritation. Avoid inhalation of particulate matter .

- Waste Management : Collect halogenated waste separately and treat with sodium thiosulfate to reduce iodine residues before disposal via licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。